(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is known by its IUPAC name ethyl 2-[6-sulfamoyl-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate. It has a molecular formula of C19H16F3N3O5S2 and a molecular weight of 487.471.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
No detailed molecular structure analysis was found for this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Reactivity : The compound is involved in the synthesis and characterization of derivatives with potential applications in various fields. For instance, studies have demonstrated its role in producing thiazole and oxazole derivatives through reactions with specific reagents, highlighting its versatility in synthesizing heterocyclic compounds with potential pharmaceutical relevance (Tsuge, Sakai, & Tashiro, 1973).
Novel Compounds Creation : Research has focused on creating novel compounds by reacting (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate or similar structures with various derivatives. These studies aim at synthesizing new chemical entities that might exhibit unique biological or chemical properties for further exploration in medicinal chemistry (Mohamed, 2014).
Potential Applications in Medicinal Chemistry
- Anti-Inflammatory and Analgesic Properties : Some derivatives synthesized using (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have been explored for their anti-inflammatory and analgesic properties. These studies are critical in the development of new pharmaceutical agents with improved efficacy and safety profiles (Küçükgüzel et al., 2013).
Molecular Sensing and Detection
- Chemosensor Development : Research into the development of chemosensors for detecting metal ions highlights another application area. Compounds synthesized from (Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have been used to create sensors that can selectively detect specific metal ions, indicating its potential use in environmental monitoring and biochemistry (Wagh et al., 2015).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with this compound.
Future Directions
No information was found regarding the future directions or potential applications of this compound.
properties
IUPAC Name |
ethyl 2-[6-sulfamoyl-2-[3-(trifluoromethyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5S2/c1-2-30-16(26)10-25-14-7-6-13(32(23,28)29)9-15(14)31-18(25)24-17(27)11-4-3-5-12(8-11)19(20,21)22/h3-9H,2,10H2,1H3,(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTURFDRPSURBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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